molecular formula C22H25NO6 B562119 iso-Colchicine-d3 CAS No. 1246818-69-8

iso-Colchicine-d3

Cat. No.: B562119
CAS No.: 1246818-69-8
M. Wt: 402.461
InChI Key: MDYALASTPGGXQH-AVSFSGARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iso-Colchicine-d3 is an isotopically labeled antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization. This compound is used primarily in scientific research to study the mechanisms of microtubule dynamics and the effects of microtubule disruption on cellular processes. The molecular formula of this compound is C22H22D3NO6, and it has a molecular weight of 402.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iso-Colchicine-d3 involves the incorporation of deuterium atoms into the colchicine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the extraction of colchicine from natural sources such as the Colchicum autumnale plant. The colchicine is then subjected to a series of chemical reactions, including methylation, acetylation, and deuteration, to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the isotopic labeling and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: iso-Colchicine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .

Scientific Research Applications

iso-Colchicine-d3 is widely used in scientific research due to its ability to disrupt microtubules and inhibit cell division. Some of its key applications include:

    Chemistry: Used to study the mechanisms of microtubule dynamics and the effects of microtubule disruption on chemical reactions.

    Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.

    Medicine: Utilized in cancer research to explore the effects of microtubule disruption on tumor cell proliferation and apoptosis. It is also used to study the mechanisms of action of antimitotic drugs.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting microtubules

Mechanism of Action

The primary mechanism of action of iso-Colchicine-d3 involves the inhibition of microtubule polymerization. By binding to tubulin, this compound prevents the assembly of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This disruption of microtubules leads to cell cycle arrest and apoptosis in rapidly dividing cells, making this compound a valuable tool in cancer research .

Comparison with Similar Compounds

Uniqueness of this compound: The uniqueness of this compound lies in its isotopic labeling with deuterium atoms. This labeling allows researchers to track the compound’s distribution and metabolism in biological systems using techniques such as mass spectrometry. Additionally, the isotopic labeling can provide insights into the mechanisms of action and interactions of the compound at the molecular level .

Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYALASTPGGXQH-AVSFSGARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.